molecular formula C27H28F3N3O6S2 B11465726 Ethyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11465726
M. Wt: 611.7 g/mol
InChI Key: CUSHRTJEBJIFNU-UHFFFAOYSA-N
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Description

ETHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a trifluoromethyl group and a tetrahydrobenzothiophene ring, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of ETHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the sulfonyl group and the pyrimidine ring. The final steps involve the addition of the ethyl ester and the methoxyphenyl group. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for potential oxidation reactions, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group and the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of specific pathways. The compound’s effects are mediated through its ability to alter the activity of these targets, resulting in various biological outcomes.

Comparison with Similar Compounds

ETHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 2-(4-METHOXYPHENYL)-2-[(TRIFLUOROMETHYL)SULFANYL]-4-PENTENOATE: This compound shares the trifluoromethyl and methoxyphenyl groups but differs in the core structure.

    4-ETHYL-2-METHOXYPHENYL HYDROGEN SULFATE: This compound has a simpler structure and lacks the pyrimidine and tetrahydrobenzothiophene rings. The uniqueness of ETHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its complex structure, which allows for diverse interactions and applications.

Properties

Molecular Formula

C27H28F3N3O6S2

Molecular Weight

611.7 g/mol

IUPAC Name

ethyl 2-[4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H28F3N3O6S2/c1-3-39-25(35)23-17-10-5-7-12-20(17)40-24(23)33-22(34)13-8-14-41(36,37)26-31-18(15-21(32-26)27(28,29)30)16-9-4-6-11-19(16)38-2/h4,6,9,11,15H,3,5,7-8,10,12-14H2,1-2H3,(H,33,34)

InChI Key

CUSHRTJEBJIFNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4OC

Origin of Product

United States

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